Echinochrome A

Description

Contextualization of Marine Natural Products Research

The world's oceans harbor a vast diversity of life, representing a largely untapped resource for the discovery of novel, biologically active compounds. oup.comresearchgate.net These marine natural products (MNPs) are secondary metabolites produced by organisms such as sponges, tunicates, and sea urchins. oup.com They exhibit a wide range of chemical structures and potent biological activities, making them a significant area of interest for pharmaceutical and biomedical research. vaia.comwisdomlib.org Historically, MNPs have yielded important therapeutic agents, including anticancer and antiviral drugs. oup.com The unique and often extreme conditions of marine environments have driven the evolution of organisms that produce these complex and potent molecules, which are now being explored for their potential to address a variety of human diseases. researchgate.netnih.gov Research in this field has been accelerated by technological advancements that facilitate the screening and identification of these valuable compounds. vaia.com

Historical Perspective of Echinochrome A Discovery and Initial Characterization

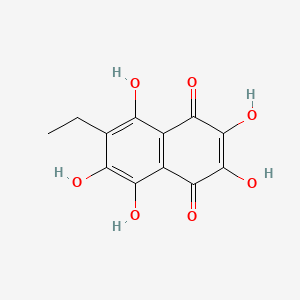

This compound (7-ethyl-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone) is a polyhydroxylated naphthoquinone pigment found in sea urchins. wikipedia.org It is one of the most abundant and well-studied spinochromes, a class of pigments common to these marine invertebrates. wikipedia.orgnih.gov The compound is found in the shells, spines, eggs, and coelomic fluid of sea urchins. wikipedia.orgswan.ac.uk First extracted from the sea urchin Scaphechinus mirabilis, this compound has been the subject of scientific inquiry for over four decades. wikipedia.orgnih.govbiomedres.us Early research focused on its potent antioxidant properties. nih.gov This foundational work led to the development of Histochrome®, a pharmaceutical drug containing this compound as its active ingredient, which is approved in Russia for use in cardiology and ophthalmology. wikipedia.orgnih.govresearchgate.net

Overview of Current Research Trajectories and Scientific Significance of this compound

Contemporary research on this compound has expanded significantly beyond its initial characterization. Scientists are now investigating its multifaceted therapeutic potential across a range of diseases. Current studies are exploring its anti-inflammatory, cardioprotective, neuroprotective, and metabolic regulatory effects. wikipedia.orgresearchgate.netmdpi.com A significant focus of recent research is its ability to modulate cellular signaling pathways, including those involved in inflammation and mitochondrial biogenesis. nih.govmdpi.com For instance, studies have shown that this compound can suppress the production of pro-inflammatory cytokines like IL-1β and IL-6. mdpi.commdpi.com Furthermore, its potential application in treating conditions like atopic dermatitis, diabetic nephropathy, and even mitigating the effects of long COVID is being actively investigated. biomedres.usmdpi.commdpi.com The unique chemical structure of this compound, with its multiple hydroxyl groups, contributes to its potent antioxidant and free-radical scavenging capabilities, which are central to its observed biological activities. wikipedia.orgmdpi.com

Interactive Data Table: Key Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-ethyl-2,3,5,7,8-pentahydroxynaphthalene-1,4-dione | wikipedia.org |

| Chemical Formula | C₁₂H₁₀O₇ | wikipedia.orgmdpi.com |

| Molar Mass | 266.205 g·mol⁻¹ | wikipedia.org |

| Appearance | Dark red crystalline powder | wikipedia.org |

| Primary Source | Sea urchins (e.g., Scaphechinus mirabilis) | wikipedia.orgmdpi.com |

| Key Biological Activities | Antioxidant, Anti-inflammatory | biomedres.usmdpi.com |

Table of Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-2,3,5,7,8-pentahydroxynaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O7/c1-2-3-6(13)4-5(8(15)7(3)14)10(17)12(19)11(18)9(4)16/h13-15,18-19H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRFNICCPHGYAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C(=C1O)O)C(=O)C(=C(C2=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276542, DTXSID801031488 | |

| Record name | Echinochrome A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-3,5,6,7,8-pentahydroxy-1,4-naphthalenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1471-96-1, 517-82-8 | |

| Record name | Echinochrome A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Echinochrome A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethyl-3,5,6,7,8-pentahydroxy-1,4-naphthalenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biosynthesis of Echinochrome a

Natural Occurrence and Distribution within Echinodermata

Echinochrome A is widely distributed among various species of sea urchins, where it contributes to the pigmentation of their tissues. royalsocietypublishing.org It is one of the most common pigments found in these marine invertebrates. mdpi.com

This compound has been identified in a variety of sea urchin species. Notably, it is a major pigment in the sand dollar Scaphechinus mirabilis. mdpi.comnih.gov It has also been found in Arbacia punctulata (previously Arbacia pustulosa), where its biosynthesis was first studied. mdpi.com The species Heliocidaris crassispina is another sea urchin known to contain this compound. rsc.orgnih.gov Other species identified as containing this compound include Echinus esculentus, from which it was first discovered, and various species of the genus Diadema. rsc.orgnih.govmdpi.com

Table 1: Presence of this compound in Selected Sea Urchin Species

| Species | Common Name | Reference |

|---|---|---|

| Scaphechinus mirabilis | Sand Dollar | mdpi.comnih.gov |

| Arbacia punctulata | Punctulate Urchin | mdpi.com |

| Heliocidaris crassispina | - | rsc.orgnih.gov |

| Echinus esculentus | Edible Sea Urchin | rsc.org |

| Diadema setosum | Long-spined Sea Urchin | nih.gov |

This compound is not uniformly distributed throughout the sea urchin's body. It is found in various tissues and fluids, indicating its diverse physiological roles. The pigment is present in the shells and spines of many sea urchins. rsc.orgnih.gov It is also located in the gonads, coelomic fluid (the main body cavity fluid), and eggs. wikipedia.orgnih.govbiomedres.us The red spherule cells within the coelomic fluid are particularly rich in this compound. mdpi.comresearchgate.net These pigment-containing cells are believed to be involved in the sea urchin's immune response. rsc.org

Identification in Specific Sea Urchin Species (e.g., Scaphechinus mirabilis, Arbacia punctulata, Heliocidaris crassispina)

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound in sea urchins has been a subject of scientific investigation, revealing a complex process.

The primary biosynthetic route for this compound is the polyketide pathway. rsc.orgresearchgate.net This was first suggested by studies on Arbacia pustulosa which showed that the molecule is derived from acetate (B1210297). mdpi.com The polyketide pathway involves the sequential condensation of small carboxylic acid units, in this case, acetate, to form a long polyketide chain that then undergoes cyclization and further modifications to yield the final naphthoquinone structure. rsc.org The presence of a two-carbon side chain in this compound is also consistent with a polyketide origin. rsc.org

Research has established that sea urchins are capable of synthesizing this compound de novo, meaning they produce it themselves rather than acquiring it from their diet or symbiotic organisms. rsc.org Studies using radiolabeled precursors, such as [2-¹⁴C]-acetate, demonstrated the incorporation of the label into the this compound molecule in Arbacia pustulosa. rsc.org The discovery of polyketide synthase (PKS) genes in sea urchins, the enzymes responsible for polyketide biosynthesis, further supports the capacity for de novo synthesis. rsc.org Specifically, the PKS gene SpPks1 has been identified in the sea urchin Strongylocentrotus purpuratus and is implicated in pigment production. nih.gov

While the evidence for de novo synthesis by sea urchins is strong, the potential contribution of microbial symbionts to the biosynthesis of this compound has not been entirely ruled out. rsc.orgnih.gov Some studies have suggested that microbial flora could participate in the process. rsc.org However, the identification of the animal's own PKS genes makes a significant microbial role less likely, indicating that sea urchins possess the necessary enzymatic machinery for its production. rsc.org It is known that the composition of secondary metabolites in marine organisms can be influenced by various factors, including the presence of symbiotic microorganisms. rsc.org

Methodological Approaches for Isolation, Purification, and Characterization

Advanced Extraction and Purification Protocols for Research Applications

The initial and critical step in isolating Echinochrome A from sea urchin tissues, primarily the shells and spines, involves solvent-based extraction. The efficiency of this process is highly dependent on the solvent system and the pre-treatment of the biological material. Direct extraction of powdered sea urchin shells with organic solvents like ethyl acetate (B1210297) is often ineffective due to the compound being sequestered within the calcium carbonate matrix. frontiersin.orgunimi.it

To overcome this, a common and effective strategy involves the initial decomposition of this carbonate matrix using acidified solutions. This crucial step liberates the pigments, making them accessible to organic solvents. Research protocols frequently employ the use of mineral acids or organic acids. For instance, crushed shells and spines can be exhaustively extracted with an ethanol (B145695) solution (e.g., 70% v/v) containing sulfuric acid (8–10% v/v). mdpi.com Another approach involves treating the raw material with hydrochloric acid before extraction. google.com The use of aqueous formic acid has also been optimized to facilitate the subsequent extraction of polyhydroxynaphthoquinones (PHNQs), including this compound. frontiersin.orgunimi.it

Following acidification, a liquid-liquid extraction is performed using a suitable organic solvent. The choice of solvent is critical for selectively partitioning the pigment from the aqueous phase. Chloroform and ethyl acetate are commonly employed for this purpose. google.comnih.gov For example, after acidification, the resulting extract can be diluted with water and then sequentially extracted with solvents like dichloromethane (B109758) and ethyl acetate to capture the pigments. mdpi.com The combined organic extracts are then typically concentrated under reduced pressure to yield a crude pigment mixture.

| Extraction Phase | Technique/Solvent System | Purpose | Source(s) |

| Pre-treatment | Acidification with H₂SO₄ in Ethanol | Decomposes carbonate matrix to release pigments | mdpi.com |

| Acidification with aqueous Formic Acid | Makes PHNQs accessible for solvent extraction | frontiersin.orgunimi.it | |

| Acidification with HCl | Initial treatment of raw material | google.com | |

| Extraction | Liquid-liquid extraction with Ethyl Acetate | Partitions pigments from the aqueous phase | frontiersin.orgunimi.itnih.gov |

| Liquid-liquid extraction with Chloroform | Extracts pigments after acidification | google.comnih.gov | |

| Exhaustive extraction with acidified Ethanol | Primary extraction from crushed shells and spines | mdpi.com |

Following crude extraction, chromatographic techniques are indispensable for isolating this compound from other co-extracted spinochromes and impurities. A combination of different chromatographic methods is often required to achieve the high purity necessary for research applications.

Silica (B1680970) Gel Chromatography: Column chromatography using acid-washed silica gel is a traditional and effective method for the initial fractionation of the crude pigment mixture. rsc.org This normal-phase chromatography separates compounds based on polarity.

Size-Exclusion Chromatography: Gel chromatography, for instance on Sephadex LH-20, is another technique used in the purification pipeline. rsc.org This method separates molecules based on their size, proving effective in removing impurities of significantly different molecular weights.

Reverse-Phase Chromatography: Low-pressure and high-performance reverse-phase chromatography are powerful tools for fine purification. Materials like Toyopearl HW-40 gel have been used in low-pressure systems. nih.gov For high-resolution separation, High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) is the method of choice. mdpi.commdpi.com A typical HPLC protocol involves a C18 column and a mobile phase consisting of a binary gradient of acidified water and an organic solvent like acetonitrile. mdpi.com This technique allows for the separation of structurally similar spinochromes, yielding highly pure this compound.

| Chromatographic Method | Stationary Phase | Typical Application | Source(s) |

| Silica Gel Chromatography | Acid-washed Silica Gel | Initial fractionation of crude extract | rsc.org |

| Size-Exclusion Chromatography | Sephadex LH-20 | Further purification after initial fractionation | rsc.org |

| Low-Pressure Reverse-Phase | Toyopearl HW-40 | Purification of ethyl acetate extract fractions | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reverse-Phase C18 | High-resolution separation and final purification | mdpi.commdpi.com |

Ensuring the purity of an isolated compound is paramount for its use in scientific research. For this compound, purity is typically assessed using high-resolution analytical techniques, with HPLC being the primary method. Purity levels exceeding 98% or 99% are commonly reported for research-grade this compound. mdpi.commdpi.comnih.gov

The validation of the analytical method itself is a critical component of quality control. An HPLC method coupled with a Diode-Array Detector (DAD) allows for peak purity studies. nih.gov By analyzing the spectral homogeneity across a single chromatographic peak, co-eluting impurities can be detected. Method validation often involves establishing linearity by constructing calibration curves from standard samples, and determining the limits of detection (LOD) and quantification (LOQ). mdpi.com Liquid chromatography–mass spectrometry (LC-MS) is also a definitive technique used to confirm both the identity and purity of the final this compound sample. mdpi.comnih.gov

High-Resolution Chromatographic Separation Methodologies (e.g., High-Performance Liquid Chromatography (HPLC), Silica Gel Chromatography, Reverse-Phase HPLC)

Structural Elucidation and Analytical Characterization Techniques

The definitive identification of this compound and the characterization of any related novel compounds or degradation products rely on a combination of powerful spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is a cornerstone for the characterization of this compound. HR-ESI-MS provides a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 ppm. This precision allows for the unambiguous determination of the elemental composition of the molecule. nih.gov For this compound, HR-ESI-MS is used to confirm its molecular formula, C₁₂H₁₀O₇. researchgate.net

This technique is also invaluable for identifying and proposing structures for unknown compounds, such as the oxidation products of this compound. For example, the high-resolution mass spectrum of an oxidation product showed a peak corresponding to the formula [C₁₂H₁₁O₉]⁻, indicating the addition of two hydroxyl groups to the parent molecule. nih.gov

| Technique | Application | Finding | Source(s) |

| HR-ESI-MS | Molecular Formula Determination | Confirms the elemental composition of this compound as C₁₂H₁₀O₇. | researchgate.net |

| HR-ESI-MS | Identification of Degradation Products | Identified a product with the formula [C₁₂H₁₁O₉]⁻, suggesting dihydroxylation. | nih.gov |

| HR-ESI-MS | Structural Elucidation | Used to propose structures for multiple novel oxidation products. | researchgate.netnih.gov |

While HRMS provides the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the complete and unambiguous assignment of the chemical structure. 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are employed to establish the connectivity of atoms within the molecule.

Though the structure of this compound itself is well-established, NMR is crucial when characterizing new, related natural products or degradation products isolated during the purification process. For instance, NMR and HR-ESI-MS were used in combination to definitively establish the structures of novel oxidation products of this compound. nih.govresearchgate.netnih.gov These analyses provide detailed information on the proton and carbon environments and their correlations, allowing for the precise mapping of the molecular architecture, including the position of substituents on the naphthoquinone core. In some cases, where NMR data is insufficient to resolve a structure, X-ray crystallography may be used on a suitable crystal to provide the definitive structure. nih.govnih.gov

X-ray Crystallography for Polymorphic Form Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline compounds. The structure of this compound (7-ethyl-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone) has been confirmed through X-ray analysis. nih.gov The compound typically crystallizes as dark red, elongated needles.

While detailed X-ray crystallography data specifically on polymorphic forms of the parent this compound are limited, the technique has been instrumental in studying its derivatives. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly affect its physical properties. In the case of naphthoquinones, different polymorphs exhibit distinct X-ray powder diffraction patterns. nih.gov

Research on the oxidative degradation products of this compound has provided significant crystallographic insights. nih.gov For instance, an unstable oxidation product, 4-ethyl-3,5,6-trihydroxy-2-oxalobenzoic acid, yields an anhydro derivative named echinolactone. nih.govresearchgate.net This derivative exhibits polymorphism, crystallizing from the same solvent system into two distinct forms: dark-red plates (α-form) and orange prisms (β-form). nih.gov The structures of these two polymorphic forms were successfully elucidated using X-ray crystallography. nih.govresearchgate.net This analysis is critical as it reveals differences in molecular arrangement and intermolecular interactions, such as hydrogen bonding, in the solid state.

| Compound | Technique | Key Findings | Reference |

|---|---|---|---|

| This compound | X-ray Analysis | Structure confirmed; crystallizes as dark red needles. | nih.gov |

| Echinolactone (this compound derivative) | X-ray Crystallography | Exhibits polymorphism; two crystal forms (α and β) were identified and structurally characterized. | nih.gov |

Complementary Spectroscopic and Imaging Techniques

Spectroscopic and imaging methods are vital for characterizing this compound, providing information on its electronic structure, concentration, and morphology.

UV-Vis and Absorption Spectroscopy

Ultraviolet-visible (UV-Vis) and absorption spectroscopy are used to analyze the electronic transitions within the this compound molecule and are fundamental for its quantification and stability assessment. The absorption spectrum is characterized by multiple bands corresponding to π→π* transitions in the naphthoquinone system.

The specific absorption maxima (λmax) are dependent on the solvent used. For example, in a 0.002% solution of ethyl alcohol containing hydrochloric acid, this compound displays λmax values at 342 nm and 468 nm, with two shoulders observed between 485–500 nm and 515–537 nm. nih.gov In chloroform, the absorption maxima are recorded at 533 nm, 497 nm, and 462 nm. These spectral signatures are routinely used to monitor the compound's concentration and to detect its presence in various preparations, such as in the cell-free coelomic fluid of sea urchins where peaks around 346 nm and 480 nm are indicative of this compound. karger.com Furthermore, the absorption spectra are sensitive to pH and can be used to study degradation, where the disappearance of the characteristic absorption band at 468 nm indicates oxidative changes to the quinonoid ring. nih.govnih.gov

| Solvent/Condition | Absorption Maxima (λmax) | Shoulders | Reference |

|---|---|---|---|

| Ethyl alcohol with HCl | 342 nm, 468 nm | 485–500 nm, 515–537 nm | nih.gov |

| Chloroform | 462 nm, 497 nm, 533 nm | 485–500 nm, 515–537 nm | |

| Cell-free coelomic fluid | ~346 nm, ~480 nm | Not specified | karger.com |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology of materials at a microscopic level. ijaser.org In the study of this compound, SEM is not typically used to view the molecule itself but rather to characterize its crystalline form and its morphology when incorporated into various delivery systems. researchgate.net

Researchers have used SEM to examine pure this compound, revealing its crystalline structure. researchgate.net More frequently, it is applied to study composite materials. For example, SEM has been employed to evaluate the morphology of electrospun micro- and nanofibers composed of polymers like polycaprolactone (B3415563) (PCL) and polyvinylpyrrolidone (B124986) (PVP) loaded with this compound. researchgate.net These analyses help confirm the formation of uniform, bead-free fibrous matrices, which is crucial for the development of new pharmaceutical formulations. researchgate.net Similarly, SEM images have been used to characterize the morphology of carrageenan-Echinochrome A complexes and their corresponding liposomal formulations, providing insight into how the compound is integrated within these structures. researchgate.netresearchgate.net

| Sample Analyzed | Purpose of SEM Analysis | Key Observation | Reference |

|---|---|---|---|

| Pure this compound | Visualize crystal morphology. | Revealed the crystalline nature of the compound. | researchgate.net |

| This compound-loaded polymeric nanofibers | Characterize the morphology of the delivery system. | Confirmed the production of uniform, bead-free fibrous matrices. | researchgate.net |

| Carrageenan-Echinochrome A complexes and liposomes | Evaluate the structure of the composite material. | Provided visual evidence of the incorporation of this compound into the polymer matrix and liposomes. | researchgate.netresearchgate.net |

Chemical Reactivity, Stability, and Synthesis of Echinochrome a Derivatives

Physicochemical Stability and Degradation Pathways

Echinochrome A (Ech A), a polyhydroxylated naphthoquinone, demonstrates notable instability in aqueous solutions, a characteristic primarily driven by its numerous phenolic hydroxyl groups which make it susceptible to oxidative decomposition. nih.gov

In air-equilibrated aqueous solutions, this compound undergoes rapid autooxidation. The degradation process is initiated by the transfer of an electron from this compound to molecular oxygen (O₂), which generates superoxide (B77818) radicals (O₂⁻) and hydroxyl radicals (OH). These reactive oxygen species then propagate a series of chain reactions that attack the quinoid ring of the this compound molecule. This leads to a cascade of reactions including hydroxylation, ring cleavage, and the formation of various degradation products. The interaction of this compound with oxidants like air oxygen in aqueous solutions can lead to the formation of dehydroechinochrome. researchgate.net Studies have shown that approximately 50% of this compound degrades within 20 hours in air-saturated solutions. This degradation can continue even under an argon atmosphere, which is attributed to the ongoing radical chain reactions. The stability of this compound is also significantly influenced by pH, with lower stability observed in less-acidic conditions. mdpi.com

The oxidative degradation of this compound results in a complex mixture of products. High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and mass spectrometry (MS) has been instrumental in identifying these compounds. researchgate.netmdpi.com

Within the first hour of oxidation in an air-equilibrated aqueous solution, five primary oxidation products have been detected and their structures proposed based on high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). mdpi.comnih.gov These include hydroxylated derivatives and compounds formed from ring cleavage. mdpi.com

Prolonged oxidation leads to the formation of more stable end products. At least eleven distinct degradation products have been identified in total. Three novel oxidation products have been isolated and their structures established using nuclear magnetic resonance (NMR) and HR-ESI-MS. researchgate.netmdpi.com Another known compound, 3-ethyl-2,5-dihydroxy-1,4-benzoquinone, has also been isolated from the degradation mixture. researchgate.netmdpi.com One of the degradation products proved to be unstable and its anhydro derivative was identified via X-ray crystallography as echinolactone. researchgate.netmdpi.comnih.gov

The table below summarizes some of the identified primary and secondary degradation products of this compound.

| Product Number | Compound Name/Proposed Structure | Molecular Formula | Detection Method | Reference |

| 2 | 7-ethyl-2,2,3,3,5,7,8-heptahydroxy-2,3-dihydro-1,4-naphthoquinone | C₁₂H₁₂O₉ | HR-ESI-MS | mdpi.comnih.gov |

| 3 | 6-ethyl-5,7,8-trihydroxy-1,2,3,4-tetrahydronaphthalene-1,2,3,4-tetraone | C₁₂H₈O₇ | HR-ESI-MS | mdpi.comnih.gov |

| 4 | 2,3-epoxy-7-ethyl-2,3-dihydro-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone | C₁₂H₁₀O₈ | HR-ESI-MS | mdpi.comnih.gov |

| 5 | 2,3,4,5,7-pentahydroxy-6-ethylinden-1-one | C₁₁H₁₀O₆ | HR-ESI-MS | mdpi.comnih.gov |

| 6 | 2,2,4,5,7-pentahydroxy-6-ethylindane-1,3-dione | C₁₁H₁₀O₇ | HR-ESI-MS | mdpi.comnih.gov |

| 7 | 4-ethyl-3,5,6-trihydroxy-2-oxalobenzoic acid | C₁₁H₁₀O₈ | NMR, HR-ESI-MS | researchgate.netmdpi.com |

| 8 | 4-ethyl-2-formyl-3,5,6-trihydroxybenzoic acid | C₁₀H₈O₆ | NMR, HR-ESI-MS | researchgate.netmdpi.com |

| 9 | 4-ethyl-2,3,5-trihydroxybenzoic acid | C₉H₈O₅ | NMR, HR-ESI-MS | researchgate.netmdpi.com |

| 10 | 3-ethyl-2,5-dihydroxy-1,4-benzoquinone | C₈H₈O₄ | Isolation | researchgate.netmdpi.com |

| 11 | 7-ethyl-5,6-dihydroxy-2,3-dioxo-2,3-dihydrobenzofuran-4-carboxylic acid (Echinolactone) | C₁₁H₈O₇ | X-ray Crystallography | researchgate.netmdpi.com |

Given the inherent instability of this compound in aqueous solutions, significant research has focused on identifying stabilizing agents and optimal conditions for its formulation. semanticscholar.org In its pure, dry form and under inert and anhydrous conditions, this compound can remain stable for more than three years. However, its poor water solubility and susceptibility to oxidation present challenges for its use in aqueous formulations. mdpi.com

Several approaches have been explored to enhance its stability:

Polymeric Systems: Marine natural polymers, such as carrageenans from red algae, have shown promise. semanticscholar.org These polysaccharides can create a stable and biocompatible environment for this compound, protecting it from autooxidation. semanticscholar.org Complexes with β-cyclodextrin have also been reported to increase stability and solubility. mdpi.com

pH Control: The stability of this compound is pH-dependent. mdpi.com Maintaining acidic conditions can help to slow down the degradation process.

Light Protection: Formulations of this compound are typically protected from light, as polyhydroxynaphthoquinones can degrade under light exposure. researchgate.net

Identification and Structural Characterization of Degradation Products

Rational Design and Synthesis of this compound Analogs

This compound belongs to the broader class of polyhydroxylated 1,4-naphthoquinones (PHNQs), which includes various spinochromes. nih.gov The biological activity of these compounds is closely linked to their chemical structure, particularly the naphthoquinone backbone and the pattern of hydroxylation and other substituents. researchgate.net

The antioxidant capacity, a key feature of this compound, is attributed to its ability to scavenge free radicals by donating hydrogen atoms. The number and position of hydroxyl groups on the naphthoquinone ring are critical for this activity. While other spinochromes share these radical-scavenging properties, their stability and specific activities can vary. For instance, aminated derivatives of spinochromes, known as echinamines, tend to be less stable due to reduced resistance to oxidative degradation.

The ethyl group at position 7 of this compound also plays a role in its specific properties, distinguishing it from other spinochromes like Spinochrome D, which has a methyl group at the same position. The exploration of these structure-activity relationships (SAR) is crucial for designing new analogs with improved stability or enhanced biological activities. researchgate.net

The synthesis of novel derivatives of this compound and other spinochromes aims to improve their physicochemical properties, such as solubility and stability, and to modulate their biological activity.

One notable example is the synthesis of a diglutathionyl analog of echinochrome, specifically 7-ethyl-2,3-diglutathionyl-6-hydroxynaphthazarin. jst.go.jp This derivative, which incorporates two glutathione (B108866) tripeptide residues, exhibits several advantages over the parent compound, including improved solubility and stability in aqueous solutions. jst.go.jp

The synthesis of binaphthoquinones , which are dimeric spinochromes, has also been a subject of research. nih.govmdpi.com These complex structures have been isolated from natural sources and also synthesized in the laboratory. nih.govmdpi.com For instance, an asymmetrical binaphthoquinone named mirabiquinone has been isolated from the sea urchin Scaphechinus mirabilis. google.com Synthetic efforts have also been directed towards creating these dimeric structures, which can involve complex multi-step reactions. mdpi.com

Impact of Chemical Modifications on Bioactivity and Solubility for Experimental Use

This compound (Ech A) is a polyhydroxylated 1,4-naphthoquinone (B94277) recognized for its significant antioxidant and anti-inflammatory properties. mdpi.com However, its inherent low water solubility and susceptibility to oxidation present considerable challenges for its broader application in experimental research and clinical development. researchgate.netmdpi.com To overcome these limitations, researchers have focused on the chemical modification of the Ech A molecule. These structural alterations are primarily aimed at enhancing its solubility, stability, and, in some cases, its specific biological activities.

The molecular structure of this compound, characterized by multiple hydroxyl groups, offers several sites for chemical modification. rsc.org Strategies to improve its physicochemical properties often involve the derivatization of these hydroxyl groups or the introduction of new functional moieties. These modifications can profoundly influence the molecule's polarity, lipophilicity, and its interactions with biological systems.

A prominent strategy to increase the aqueous solubility of Ech A is through conjugation with amino acids. mdpi.com The addition of amino acid residues to the this compound scaffold can improve its solubility and stability in aqueous solutions. jst.go.jp For example, a diglutathionyl analogue of echinochrome was synthesized and demonstrated improved solubility and reduced toxicity compared to the parent compound. jst.go.jp This modification also led to a quicker therapeutic effect in a model of focal ischemia. jst.go.jp The choice of the amino acid can be critical, as it can either activate or deactivate the hormonal bioactivity of the parent molecule. csic.es

Another avenue of modification is the acylation or etherification of the hydroxyl groups. Converting hydroxyl groups to their corresponding acetylated or ether derivatives alters the lipophilicity of the molecule. mdpi.com While this may decrease water solubility, it can enhance permeability across cell membranes. For instance, the acetylated tris-O-glucoside derivative of echinochrome (U-133) has been synthesized and has shown potential in experimental models. mdpi.com Similarly, trimethyl esters of this compound have demonstrated significantly higher antimicrobial activity compared to their hydroxylated counterparts. rsc.org

Furthermore, the encapsulation of this compound into various delivery systems has been explored to enhance its stability and solubility. Formulations with β-cyclodextrin and carrageenans have shown promise in increasing the stability and solubility of Ech A in aqueous media. researchgate.netnih.gov More recently, electrospun polymeric micro- and nanofibers have been investigated as carriers for Ech A, demonstrating controlled release and increased permeation across biological barriers. researchgate.netmdpi.com

These chemical and formulation-based modifications are crucial for unlocking the full therapeutic potential of this compound. By fine-tuning its molecular structure and delivery method, researchers can develop derivatives with optimized properties for specific experimental and potential therapeutic applications. The following interactive table provides a summary of research findings on various this compound derivatives.

| Derivative Name | Modification Type | Key Impact on Solubility/Stability | Key Impact on Bioactivity |

| Diglutathionyl Echinochrome Analogue | Amino Acid Conjugation | Improved solubility and stability in aqueous solutions. jst.go.jp | Reduced toxicity and faster onset of action in a model of focal ischemia. jst.go.jp |

| Acetylated tris-O-glucoside of Echinochrome (U-133) | Acetylation and Glycosylation | Increased lipophilicity. mdpi.com | Showed antitumor activity in vivo and neuroprotective effects. mdpi.comresearchgate.net |

| Trimethyl esters of this compound | Esterification | Increased lipophilicity. | Significantly higher antimicrobial activity than hydroxylated analogues. rsc.org |

| This compound-Carrageenan Complex | Formulation with Polysaccharide | Decreased oxidative degradation and improved solubility. mdpi.com | Exhibited significant gastroprotective activity. mdpi.com |

| This compound loaded in Polymeric Nanofibers | Formulation with Polymers | Increased stability and solubility, enabling controlled release. researchgate.netmdpi.com | Increased permeation across the duodenum barrier in ex vivo studies. researchgate.netmdpi.com |

Molecular and Cellular Mechanisms of Action of Echinochrome a

Regulation of Cellular Redox Homeostasis

Echinochrome A plays a significant role in maintaining cellular redox balance through a multi-pronged approach that includes direct antioxidant action and the modulation of endogenous defense systems.

Direct Scavenging of Reactive Oxygen Species (ROS) and Free Radicals

This compound is recognized as a potent free-radical scavenger, a property attributed to its multiple hydroxyl groups. mdpi.comnih.gov This structural feature allows it to effectively neutralize reactive oxygen species (ROS), thereby mitigating redox imbalance. mdpi.comnih.govnih.gov Its mechanism of action involves the direct scavenging of superoxide (B77818) radicals (O₂⁻), which is a key factor in its superior antioxidant activity. In studies comparing this compound to its structural analogs, the presence of free hydroxyl groups was identified as crucial for this radical-scavenging capability. This compound can also interact with and neutralize peroxide radicals. researchgate.net

The antioxidant properties of this compound have been demonstrated in various experimental models. For instance, in cardiomyocytes treated with the organic ROS inducer tert-Butyl hydroperoxide (tBHP), co-treatment with this compound prevented the increase in ROS levels. nih.gov This direct antioxidant action contributes to its ability to protect cells from oxidative damage. nih.gov

Activation of Endogenous Antioxidant Defense Systems (e.g., Glutathione (B108866) Pathway, Nrf2 Signaling)

Beyond its direct scavenging activity, this compound enhances the cell's own antioxidant defenses. A key mechanism is the activation of the glutathione pathway. mdpi.comnih.govresearchgate.netdntb.gov.ua Glutathione (GSH) is a critical intracellular antioxidant, and this compound has been shown to increase its concentration. mdpi.comnih.gov In diabetic mice, for example, administration of this compound led to a general increase in the levels of glutathione-S-transferase (GST), superoxide dismutase (SOD), and catalase (CAT) activities, along with an increase in GSH concentration. nih.gov Similarly, in rats with induced hyperlipidemia, this compound treatment resulted in a significant increase in antioxidant markers such as GST, CAT, and GSH. mdpi.com

This compound also modulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. mdpi.com Studies have shown that this compound enhances Nrf2 and heme oxygenase 1 (HO-1) signaling, which in turn improves antioxidant activity. mdpi.com This was observed in diabetic db/db mice, where this compound treatment upregulated the AMPKα/NRF2/HO-1 signaling pathways. mdpi.com The activation of Nrf2 is crucial for protecting against oxidative stress by upregulating a battery of antioxidant and detoxification genes.

Inhibition of Lipid Peroxidation Processes

A significant consequence of oxidative stress is lipid peroxidation, a process that can lead to cellular damage. This compound has been shown to effectively inhibit lipid peroxidation. mdpi.comnih.govresearchgate.net This inhibitory effect has been observed in various models. For instance, in diabetic db/db mice, this compound decreased renal malondialdehyde (MDA) and lipid hydroperoxide levels, both of which are markers of lipid peroxidation. mdpi.comnih.gov In humans, treatments with this compound have also resulted in the inhibition of lipid peroxidation processes. mdpi.comnih.gov This protective effect is linked to its ability to scavenge free radicals and interact with lipoperoxide radicals, thus breaking the chain reaction of lipid peroxidation. nih.gov

Modulation of Mitochondrial Bioenergetics and Function

This compound has been found to positively influence mitochondrial health and function, primarily by enhancing mitochondrial biogenesis and improving cellular respiration.

Enhancement of Mitochondrial Biogenesis Regulatory Genes

This compound promotes the generation of new mitochondria, a process known as mitochondrial biogenesis, by upregulating key regulatory genes. nih.govnih.govfao.org In studies using rat cardio myoblast H9c2 cells, treatment with this compound led to the upregulation of several crucial transcription factors involved in this process. nih.govnih.govfao.orgresearchgate.net These include the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), which is a master regulator of mitochondrial biogenesis, and the nuclear respiratory factor-1 (NRF-1). nih.govnih.govfao.orgresearchgate.net

Furthermore, this compound treatment has been shown to increase the expression of other important regulatory genes such as estrogen-related receptor-α (ERR-α) and peroxisome proliferator-activator receptor-γ (PPAR-γ). nih.govnih.govfao.orgresearchgate.net The upregulation of these nuclear-encoded transcription factors leads to the increased expression of mitochondrial transcription regulatory genes. nih.gov This includes mitochondrial transcription factor A (TFAM), mitochondrial transcription factor B2 (TFB2M), mitochondrial DNA direct polymerase (POLMRT), and single-strand binding protein (SSBP). nih.govnih.govfao.orgresearchgate.net The activation of these genes collectively enhances the machinery required for mitochondrial DNA replication and transcription, ultimately leading to increased mitochondrial biogenesis. nih.gov

Table 1: Effect of this compound on Mitochondrial Biogenesis Regulatory Genes in H9c2 Cells

| Gene | Function | Effect of this compound |

|---|---|---|

| PGC-1α | Master regulator of mitochondrial biogenesis | Upregulated nih.govresearchgate.net |

| NRF-1 | Regulates nuclear-encoded mitochondrial proteins | Upregulated nih.govresearchgate.net |

| ERR-α | Nuclear receptor involved in mitochondrial metabolism | Upregulated nih.govresearchgate.net |

| PPAR-γ | Nuclear receptor with roles in metabolism | Upregulated nih.govresearchgate.net |

| TFAM | Regulates mitochondrial DNA transcription and replication | Upregulated nih.govresearchgate.net |

| TFB2M | Component of the mitochondrial transcriptional machinery | Upregulated nih.govresearchgate.net |

| POLMRT | Mitochondrial DNA polymerase | Upregulated nih.govresearchgate.net |

| SSBP | Binds to single-stranded mitochondrial DNA | Upregulated nih.govresearchgate.net |

Promotion of Mitochondrial Mass and Cellular Oxygen Consumption Rates

The enhancement of mitochondrial biogenesis by this compound directly translates to an increase in mitochondrial mass and improved cellular respiratory function. nih.govnih.govfao.orgresearchgate.net In H9c2 cells, treatment with this compound resulted in a significant increase in mitochondrial content, as measured by techniques such as 10-nonylacridine orange (NAO) staining. nih.govresearchgate.net This increase in mitochondrial mass was also dose-dependent. researchgate.net

Concurrently, this compound treatment has been shown to enhance cellular oxygen consumption rates (OCR). nih.govnih.govnih.govfao.org This indicates an improvement in oxidative phosphorylation (OXPHOS), the primary process through which cells generate ATP. nih.gov The increased OCR and mitochondrial ATP levels observed following this compound treatment suggest a greater capacity for energy production within the cells. nih.govnih.govfao.org By boosting both the number of mitochondria and their functional efficiency, this compound contributes to improved cellular bioenergetics. nih.govresearchgate.net

Protective Effects against Mitochondrial Dysfunction in Cellular Models

This compound demonstrates significant protective capabilities against mitochondrial dysfunction, particularly in cellular models of cardiac stress. In rat cardiomyoblast H9c2 cells, EchA has been shown to counteract the detrimental effects of various cardiotoxic agents. nih.govmdpi.com Co-treatment with EchA prevents the decrease in mitochondrial membrane potential and the increase in reactive oxygen species (ROS) typically induced by compounds like tert-Butyl hydroperoxide (tBHP), sodium nitroprusside (SNP), and the chemotherapy drug doxorubicin (B1662922). nih.gov This preservation of mitochondrial integrity is crucial, as mitochondrial dysfunction is a key factor in drug-induced cardiotoxicity. nih.govmdpi.com

A key aspect of EchA's protective mechanism is its ability to stimulate mitochondrial biogenesis, the process of generating new mitochondria. biomedres.ussemanticscholar.org Studies in H9c2 cells show that EchA treatment leads to an increase in mitochondrial mass and mitochondrial DNA content. biomedres.usbiomedres.usresearchgate.net This is achieved by up-regulating the expression of key transcriptional regulators of mitochondrial biogenesis, including Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and Nuclear Respiratory Factor 1 (NRF-1). mdpi.comnih.govbiomedres.usbiomedres.us By promoting the creation of new, healthy mitochondria, EchA enhances the cell's capacity for energy production and its resilience against stress. semanticscholar.orgnih.gov In human umbilical vein endothelial cells (HUVECs) stimulated with TGF-β2 and IL-1β, EchA treatment was found to improve mitochondrial dysfunction by increasing mitochondrial membrane potential and mitochondrial DNA content. mdpi.com

Table 1: Protective Effects of this compound on Mitochondrial Function in Cellular Models

| Cellular Model | Inducing Agent | Observed Effect of this compound | Key Findings | Citations |

| H9c2 Rat Cardiomyoblasts | tBHP, SNP, Doxorubicin | Mitochondrial Protection | Prevents decrease in mitochondrial membrane potential and increase in ROS. Preserves cellular and mitochondrial ATP levels. | nih.govmdpi.com |

| H9c2 Rat Cardiomyoblasts | Baseline | Enhanced Mitochondrial Function | Increases mitochondrial mass, oxygen consumption rate, and ATP levels. | nih.govbiomedres.ussemanticscholar.org |

| H9c2 Rat Cardiomyoblasts | Baseline | Increased Mitochondrial Biogenesis | Upregulates key regulatory genes including PGC-1α, NRF-1, TFAM, and TFB2M. | mdpi.combiomedres.ussemanticscholar.org |

| HUVECs | TGF-β2 and IL-1β | Mitochondrial Protection | Increases mitochondrial membrane potential and mitochondrial DNA content. | mdpi.com |

Immunomodulatory and Anti-Inflammatory Mechanisms at the Molecular Level

This compound exerts potent immunomodulatory and anti-inflammatory effects by influencing cytokine production, immune cell phenotypes, and key inflammatory signaling pathways.

A primary mechanism of EchA's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines. Research has consistently shown that EchA can significantly inhibit the synthesis and secretion of major inflammatory mediators. It has been documented to cause a strong decrease in Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6), and a slight reduction in Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). nih.govmdpi.comresearchgate.net In a murine model of scleroderma, EchA treatment markedly attenuated the serum levels of TNF-α and Interferon-gamma (IFN-γ). nih.govnih.gov Conversely, EchA can also bolster anti-inflammatory responses. It has been shown to increase the secretion of the anti-inflammatory cytokine IL-10, which plays a crucial role in resolving inflammation and promoting tissue repair. mdpi.comnih.gov In a clinical context, patients treated with an EchA-rich supplement showed lower levels of the pro-inflammatory cytokine IL-2 and higher levels of the anti-inflammatory IL-10. biomedres.usbiomedres.us

Table 2: Regulation of Cytokine Production by this compound

| Cytokine | Effect of this compound | Classification | Citations |

| IL-1β | Strong Decrease | Pro-inflammatory | nih.govmdpi.com |

| IL-6 | Strong Decrease | Pro-inflammatory | nih.govmdpi.com |

| TNF-α | Decrease / Suppression | Pro-inflammatory | nih.govmdpi.comnih.govnih.gov |

| IL-8 | Slight Decrease | Pro-inflammatory | nih.govmdpi.com |

| IL-2 | Decrease | Pro-inflammatory | biomedres.usbiomedres.us |

| IFN-γ | Decrease | Pro-inflammatory | nih.govnih.gov |

| IL-10 | Increase | Anti-inflammatory | mdpi.combiomedres.usbiomedres.usnih.gov |

This compound can modulate the differentiation and function of key immune cells to promote an anti-inflammatory environment. It has been shown to stimulate the generation of regulatory T cells (Tregs), a specialized T cell subtype essential for maintaining immune homeostasis and suppressing excessive inflammatory responses. nih.govmdpi.comnih.gov

Furthermore, EchA plays a critical role in directing macrophage polarization. Macrophages can exist on a spectrum, with M1 macrophages promoting inflammation and M2 macrophages contributing to the resolution of inflammation and tissue repair. nih.govfrontiersin.org EchA has been found to suppress the activation of pro-inflammatory M1 macrophages while inducing the differentiation of anti-inflammatory M2 macrophages. nih.govnih.gov For instance, in a murine colitis model, EchA treatment not only stimulated Treg generation but also suppressed M1 macrophage activation while inducing M2 macrophage production. nih.gov This shift from an M1 to an M2 dominant phenotype is a key mechanism for its therapeutic effects in inflammatory conditions. nih.govnih.gov

At the signaling level, this compound targets fundamental pathways that control the inflammatory response. A major target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. mdpi.comfrontiersin.org EchA has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and nuclear translocation of the p65 subunit. mdpi.comnih.gov

Interestingly, this inhibition is linked to another signaling molecule, the Aryl Hydrocarbon Receptor (AhR). mdpi.comsemanticscholar.org EchA can act as an agonist for AhR. mdpi.com The activation of AhR by EchA is proposed to, in turn, inhibit the NF-κB pathway, representing a sophisticated mechanism for controlling inflammation. mdpi.comresearchgate.net This interaction suggests that EchA leverages the AhR system to suppress NF-κB-driven inflammation, adding another layer to its immunomodulatory functions. semanticscholar.org

Influence on Immune Cell Phenotypes and Polarization (e.g., M1/M2 Macrophage Polarization, T-regulatory Cell Induction)

Modulation of Cellular Signaling Pathways and Enzymes

Beyond its effects on mitochondria and inflammation, EchA directly interacts with other critical cellular components, including ion channels, to modulate cellular activity.

Recent research using patch-clamp techniques has revealed that this compound directly modulates the activity of several ion channels implicated in skin physiology, inflammation, and pain signaling. mdpi.com These interactions were observed in HEK 293 cells overexpressing specific channels.

EchA was found to inhibit Ca²⁺-permeable cation channels that are crucial for initiating cellular responses to various stimuli. Specifically, it inhibited the Transient Receptor Potential Vanilloid 3 (TRPV3) channel with a half-maximal inhibitory concentration (IC50) of 2.1 μM. mdpi.com It also potently inhibited the Orai1 channel, a key component of the store-operated calcium entry (SOCE) pathway, with an IC50 of 2.4 μM. mdpi.com The inhibition of Orai1 is significant as this channel is critical for Ca²⁺ signaling in immune cells. mdpi.com

In contrast to its inhibitory effects, EchA facilitates the activation of certain two-pore domain K⁺ (K2P) channels, which are generally involved in setting the resting membrane potential and thus controlling cell excitability. It markedly facilitated the activation of TREK-1, TREK-2, and TRAAK channels when they were stimulated by chemical agonists like 2-APB or arachidonic acid. mdpi.com This facilitation effect suggests EchA can help hyperpolarize cells, making them less excitable, which may contribute to its analgesic effects. EchA did not, however, affect the TRESK and TASK-1 K2P channels, indicating a degree of selectivity in its interactions. mdpi.com

Table 3: Modulation of Ion Channel Activity by this compound

| Ion Channel | Channel Family | Cell Type (Experimental) | Effect of this compound | IC50 / Specifics | Citations |

| TRPV3 | TRP Cation Channel | HEK 293 | Inhibition | 2.1 μM | mdpi.com |

| Orai1 | Calcium Release-Activated Channel | HEK 293 | Inhibition | 2.4 μM | mdpi.com |

| TREK-1 | K2P Potassium Channel | HEK 293 | Facilitation of activation by 2-APB | - | mdpi.com |

| TREK-2 | K2P Potassium Channel | HEK 293 | Facilitation of activation by 2-APB, arachidonic acid, and acidic pH | - | mdpi.com |

| TRAAK | K2P Potassium Channel | HEK 293 | Facilitation of activation by arachidonic acid | - | mdpi.com |

Downregulation of Melanogenesis Signaling Cascades (e.g., CREB Pathway, MITF, Tyrosinase)

This compound has been shown to inhibit the synthesis of melanin (B1238610). nih.gov This is achieved through the downregulation of key signaling pathways involved in melanogenesis. mdpi.com In studies using B16F10 murine melanoma cells, EchA significantly reduced melanin production that was stimulated by alpha-melanocyte-stimulating hormone (α-MSH). nih.gov

The underlying mechanism for this reduction in melanin involves the CREB signaling pathway. mdpi.com α-MSH typically activates this pathway, leading to the phosphorylation of the CREB protein (pCREB). mdpi.com This activated pCREB then moves into the cell nucleus and promotes the transcription of the microphthalmia-associated transcription factor (MITF). mdpi.com MITF is a crucial regulator that, in turn, induces the expression of enzymes essential for melanin synthesis, namely tyrosinase, tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2). nih.govmdpi.com

Research has demonstrated that this compound treatment leads to a significant decrease in the expression of both the mRNA and protein levels of tyrosinase, TYRP1, and TYRP2. nih.gov Concurrently, the expression of MITF, CREB, and pCREB proteins is also markedly reduced. nih.gov This indicates that EchA suppresses melanin synthesis by intervening in the CREB signaling pathway and subsequently inhibiting the expression of melanogenesis-related enzymes. nih.govmdpi.com

In comparative studies, this compound has shown greater efficacy in suppressing melanin synthesis than other compounds like chitosan (B1678972). mdpi.com While chitosan requires a higher concentration to inhibit the expression of MITF and related proteins, EchA achieves this at a lower concentration. mdpi.com For instance, 10 μM of EchA was found to be as effective at inhibiting melanin synthesis as 50 μM of kojic acid, a known melanin synthesis inhibitor. nih.gov

Table 1: Effect of this compound on Melanogenesis-Related Factors in B16F10 Cells

| Factor | Effect of this compound Treatment | Reference |

|---|---|---|

| Melanin Synthesis | Significantly reduced | nih.gov |

| Tyrosinase (mRNA & Protein) | Significantly decreased | nih.gov |

| TYRP1 (mRNA & Protein) | Significantly decreased | nih.gov |

| TYRP2 (mRNA & Protein) | Significantly decreased | nih.gov |

| MITF (Protein) | Significantly decreased | nih.gov |

| CREB (Protein) | Significantly decreased | nih.gov |

| pCREB (Protein) | Significantly decreased | nih.gov |

Enzyme Inhibitory Activities (e.g., Acetylcholinesterase)

This compound has been identified as a potent inhibitor of the enzyme acetylcholinesterase (AChE). nih.gov AChE inhibitors are significant in a therapeutic context, particularly for conditions characterized by reduced acetylcholine (B1216132) levels, such as certain neuromuscular disorders and Alzheimer's disease. nih.gov

The inhibitory action of EchA on AChE is characterized as irreversible and uncompetitive. nih.gov This means that EchA binds to the enzyme-substrate complex and does not compete with the substrate for the active site. This mode of inhibition was determined through in vitro studies. nih.gov The inhibitory activity of EchA on AChE was also found to be dependent on the incubation time of the enzyme with EchA before the addition of the substrate, acetylcholine. nih.gov

These findings suggest a therapeutic potential for this compound in addressing diseases associated with diminished acetylcholine levels. nih.gov

Cross-talk with Hypoxia-Inducible Factors (HIFs) and Peroxisome Proliferator-Activated Receptors (PPARs)

This compound has been shown to interact with and modulate the activity of hypoxia-inducible factors (HIFs) and peroxisome proliferator-activated receptors (PPARs). nih.gov These transcription factors are crucial regulators of various cellular processes.

Hypoxia-Inducible Factors (HIFs)

HIFs are key regulators of the cellular response to low oxygen conditions (hypoxia). nih.gov They are heterodimeric proteins composed of an oxygen-regulated α-subunit and a constitutively expressed β-subunit. nih.gov In sea urchin embryos, HIFα has been shown to play a role in establishing the dorsoventral axis during early development. nih.gov While direct studies on the specific molecular interactions between this compound and HIFs are still emerging, the ability of EchA to influence cellular processes regulated by hypoxia suggests a potential for cross-talk. nih.gov For instance, the regulation of enzymes by EchA is believed to occur in part through its influence on HIFs. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear hormone receptors that play a critical role in regulating lipid and glucose metabolism. smw.chsmw.ch There are three main isotypes: PPARα, PPARβ/δ, and PPARγ. smw.ch Research indicates that this compound can modulate the expression of genes involved in mitochondrial biogenesis, including those regulated by PPARs. researchgate.net Specifically, EchA treatment has been associated with the upregulation of PPARγ and its co-activator PGC-1α. researchgate.net This suggests that EchA can influence metabolic pathways and mitochondrial function through its interaction with the PPAR signaling network. nih.govresearchgate.net

Preclinical Biological and Pharmacological Evaluations of Echinochrome a

In Vitro Cellular and Molecular Studies

Echinochrome A (EchA) is a polyhydroxynaphthoquinone pigment found in sea urchins that has garnered significant scientific interest for its diverse biological activities. nih.govresearchgate.net This article focuses on the preclinical in vitro evidence that elucidates its pharmacological potential across various cellular and molecular models.

This compound has demonstrated significant cardioprotective properties in cellular models, primarily by mitigating oxidative stress and preserving mitochondrial integrity. nih.gov In studies using rat cardiac myoblast H9c2 cells and isolated rat cardiomyocytes, EchA provided protection against various cardiotoxic agents, including tert-Butyl hydroperoxide (tBHP), sodium nitroprusside (SNP), and the anticancer drug doxorubicin (B1662922). nih.govresearchgate.net

Co-treatment with EchA was found to prevent the cell death induced by these toxins. researchgate.net The protective mechanism involves the attenuation of mitochondrial dysfunction. nih.gov Specifically, EchA prevented the sharp increase in reactive oxygen species (ROS) and the decrease in mitochondrial membrane potential typically caused by these cardiotoxic agents. nih.govresearchgate.net Furthermore, EchA preserved mitochondrial oxidative phosphorylation and maintained both cellular and mitochondrial adenosine (B11128) triphosphate (ATP) levels in the face of toxicant exposure. nih.govresearchgate.net In H9c2 cells, EchA itself did not interfere with cell viability at concentrations up to 50 μM and was shown to significantly reduce baseline cellular ROS. nih.gov It also attenuated the phosphorylation of key cell death signaling proteins, including p38, ERK1/2, and JNK. mdpi.commdpi.com

Table 1: Cardioprotective Effects of this compound on H9c2 Cells Exposed to Cardiotoxic Agents

| Parameter Measured | Effect of Cardiotoxic Agent (tBHP, SNP, or Doxorubicin) | Effect of this compound Co-Treatment | Reference(s) |

| Cell Survival Rate | Significantly reduced | Significantly prevented drug-induced cell death | researchgate.net |

| Mitochondrial Membrane Potential | Decreased | Prevented the decrease | nih.gov |

| Reactive Oxygen Species (ROS) Level | Increased | Attenuated the increase | nih.gov |

| Cellular & Mitochondrial ATP Levels | Reduced | Prevented the reduction | nih.govresearchgate.net |

| Cellular & Mitochondrial Oxygen Consumption Rate (OCR) | Inhibited | Prevented the inhibition | nih.gov |

The neuroprotective potential of this compound has been linked to its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). aatbio.comresearchgate.net A deficiency in acetylcholine is a known factor in the pathogenesis of Alzheimer's disease (AD). aatbio.com In vitro enzyme assays have shown that EchA is a potent inhibitor of AChE. aatbio.comresearchgate.net

Kinetic studies revealed that EchA inhibits AChE in an irreversible and uncompetitive manner, meaning it binds to the enzyme-substrate complex. researchgate.net This inhibitory action suggests that EchA could help maintain higher levels of acetylcholine in the brain, offering a potential therapeutic avenue for neurodegenerative conditions like AD. aatbio.comresearchgate.net In addition to its enzyme inhibition, EchA also demonstrates ROS scavenging activity, particularly against nitric oxide, which is relevant to mitigating the oxidative stress component of neurodegeneration. researchgate.net

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound

| Parameter | Finding | Cell/Assay Model | Reference(s) |

| AChE Inhibition | EchA is a significant AChE inhibitor | Colorimetric Acetylcholinesterase Assay Kit | aatbio.comresearchgate.net |

| Mode of Inhibition | Irreversible and uncompetitive | Kinetic analysis (Lineweaver-Burk and Dixon plots) | researchgate.net |

| Cell Viability | No significant cytotoxicity observed on A7r5 cells | MTT Assay | researchgate.net |

This compound exhibits robust anti-inflammatory and immunomodulatory effects by influencing key immune cell populations and cytokine production. nih.govmdpi.com In vitro studies using macrophage cell lines (e.g., RAW 264.7) and primary peritoneal macrophages show that EchA can modulate macrophage polarization. mdpi.comdntb.gov.uaa-z.lu It suppresses the activation of pro-inflammatory M1-type macrophages and diminishes their secretion of cytokines like tumor necrosis factor-alpha (TNF-α). mdpi.commdpi.com Concurrently, it promotes the M2 phenotype, which is involved in the resolution of inflammation and tissue repair, and increases the secretion of the anti-inflammatory cytokine IL-10. mdpi.comresearchgate.net

Furthermore, EchA directly impacts T lymphocytes. It has been shown to inhibit T cell proliferation and promote the generation of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and preventing autoimmune responses. nih.govdntb.gov.uaa-z.lunih.gov This effect on Tregs occurs without significantly altering the differentiation of Th1 or Th2 helper T cell populations. mdpi.comnih.gov EchA can also reduce the production of several pro-inflammatory cytokines, including a strong reduction in IL-1β and IL-6, and a slight reduction in IL-8 and TNF-α. mdpi.comnih.gov

Table 3: Anti-Inflammatory and Immunomodulatory Effects of this compound in Vitro

| Target Cell/Molecule | Effect of this compound | Cell Model | Reference(s) |

| M1 Macrophages | Suppressed activation and TNF-α secretion | Murine Macrophages | mdpi.commdpi.com |

| M2 Macrophages | Induced production and IL-10 secretion | Murine Macrophages | mdpi.comresearchgate.net |

| T Cells | Inhibited proliferation | Murine T Cells | nih.govdntb.gov.uaa-z.lu |

| Regulatory T cells (Tregs) | Stimulated generation | Murine CD4+ T cells | nih.govmdpi.comdntb.gov.uaa-z.lu |

| Pro-inflammatory Cytokines (IL-1β, IL-6) | Highly decreased production | Immune Cells | mdpi.comnih.gov |

| Pro-inflammatory Cytokines (TNF-α, IL-8) | Slightly reduced production | Immune Cells | mdpi.comnih.gov |

| Reactive Oxygen Species (ROS) & Nitric Oxide (NO) | Reduced production in LPS-stimulated macrophages | RAW 264.7 cells, Peritoneal Macrophages | biosoil.ru |

In vitro studies suggest this compound may exert anti-diabetic effects by modulating key cellular signaling pathways involved in metabolism and inflammation. mdpi.com In the context of diabetic nephropathy, EchA treatment was shown to enhance mitochondrial function in diabetic kidneys by inhibiting the PKCι/p38 MAPK signaling pathway and activating the AMPK/NRF2/HO-1 pathway. mdpi.com The activation of AMPK is a critical event in cellular energy sensing and metabolic regulation.

While many studies focus on animal models, the cellular mechanisms identified suggest a direct effect on glucose and lipid metabolism. nih.govnih.gov For instance, EchA's ability to improve mitochondrial function and reduce oxidative stress in various cell types is highly relevant to combating diabetic complications, which are often rooted in mitochondrial dysfunction and oxidative damage. nih.govresearchgate.net In diabetic models, EchA treatment leads to a reduction in glucose and malondialdehyde (a marker of lipid peroxidation) levels, while increasing the activity of antioxidant enzymes like glutathione-S-transferase (GST), superoxide (B77818) dismutase (SOD), and catalase. nih.govresearchgate.net These findings, though from animal studies, point towards underlying cellular protective mechanisms that are active in cell-based systems. nih.govresearchgate.net

This compound has been identified as a potent inhibitor of melanogenesis, the process of melanin (B1238610) production. nih.govnih.gov Studies using the B16F10 murine melanoma cell line, a standard model for pigment research, have elucidated its mechanism of action. nih.govnih.gov When these cells are stimulated with α-melanocyte-stimulating hormone (α-MSH) to produce melanin, treatment with EchA significantly reduces melanin synthesis. nih.gov

The primary mechanism is not the direct inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. nih.gov In fact, cell-free enzyme assays showed that EchA has minimal direct inhibitory effect on tyrosinase activity or L-DOPA oxidation. nih.gov Instead, EchA acts at the transcriptional level. It suppresses the CREB signaling pathway, leading to a downstream decrease in the expression of the microphthalmia-associated transcription factor (MITF). nih.govnih.gov Since MITF is the master regulator of melanogenic enzymes, its downregulation results in reduced mRNA and protein levels of tyrosinase, tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2). nih.govnih.gov This evidence suggests EchA's potential as a skin-whitening agent that works by regulating gene expression. nih.gov

Table 4: Effects of this compound on Melanogenesis in α-MSH-Stimulated B16F10 Cells

| Target/Process | Effect of this compound | Reference(s) |

| Melanin Synthesis | Significantly reduced | nih.gov |

| Tyrosinase Enzyme Activity (in vitro) | Minimal inhibitory effect | nih.gov |

| L-DOPA Oxidation (in vitro) | Slight inhibition at low concentrations | nih.gov |

| CREB and pCREB Protein Expression | Decreased | nih.gov |

| MITF Protein Expression | Decreased | nih.gov |

| Tyrosinase, TYRP1, TYRP2 mRNA & Protein Expression | Significantly decreased | nih.govnih.gov |

This compound possesses both antimicrobial and antiviral properties. rsc.orgmdpi.com Its antibacterial activity has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.govbrieflands.com Studies have reported effects against Staphylococcus aureus, Vibrio species, Pseudomonas strain 111, Escherichia coli, and Bacillus subtilis. rsc.orgnih.govbrieflands.com The antimicrobial mechanism appears to be linked to its ability to chelate iron, thereby depriving bacteria of this essential nutrient. nih.gov This iron-withholding strategy was demonstrated when the addition of ferric iron counteracted the antimicrobial effects of red spherule cell lysates containing EchA. nih.gov EchA has also shown some activity against fungi, including Saccharomyces carlsbergensis, Candida utilis, and Trichophyton mentagrophytes. rsc.org

In terms of antiviral activity, EchA has been tested against both DNA and RNA viruses. mdpi.comnih.gov In vitro studies showed it can inhibit Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Tick-Borne Encephalitis Virus (TBEV). mdpi.comfao.orgresearchgate.net The antiviral mechanism is thought to be twofold: EchA can act directly on virus particles and also interfere with the early stages of virus replication, including attachment to host cells. mdpi.comresearchgate.net An antioxidant composition containing EchA, ascorbic acid, and α-tocopherol showed even higher antiviral efficacy than EchA alone, suggesting a synergistic effect. mdpi.comfao.org

Table 5: In Vitro Antimicrobial and Antiviral Spectrum of this compound

| Activity Type | Pathogen | Experimental Finding | Reference(s) |

| Antimicrobial | Staphylococcus aureus | Exhibited antimicrobial effect | rsc.org |

| Vibrio species | 100% effective at killing marine bacteria | nih.gov | |

| Candida utilis | Exhibited antimicrobial effect | rsc.org | |

| Trichophyton mentagrophytes | Exhibited antimicrobial effect | rsc.org | |

| Antiviral | Herpes Simplex Virus type 1 (HSV-1) | Possessed virus-inhibiting effects; direct action on particles | mdpi.comresearchgate.net |

| Herpes Simplex Virus type 2 (HSV-2) | Showed antiviral efficacy | fao.org | |

| Tick-Borne Encephalitis Virus (TBEV) | Possessed virus-inhibiting effects | mdpi.com |

Influence on Intestinal Epithelial Organoid Plasticity and Regeneration

This compound (Ech A) has been shown to have a positive influence on the maintenance and regeneration of the intestinal epithelium, as demonstrated in studies using mouse and human intestinal organoids. researchgate.netnih.govnih.gov Treatment with Ech A did not show any toxic effects on intestinal tissues. nih.govnih.gov

In mouse small intestinal and colonic epithelial organoids, Ech A treatment led to a significant increase in the expression of LGR5, a marker for intestinal stem cells, and MUC2, a marker for goblet cells. researchgate.netnih.gov Specifically, LGR5 expression increased by approximately 2.38-fold, and MUC2 expression showed a non-significant increase of about 1.85-fold. researchgate.netnih.gov Furthermore, in colonic organoids, Ech A promoted the proliferation of intestinal epithelial cells. nih.gov

Under conditions of oxidative stress, Ech A demonstrated a protective and regenerative capacity. It attenuated oxidative stress by up to 1.8-fold and restored the gene expression of LGR5 by approximately 4.11-fold. researchgate.netnih.govresearchgate.net Additionally, it increased the expression of revival stem cell markers Ly6a (by about 3.51-fold) and CLU (by about 2.5-fold). researchgate.netnih.govresearchgate.net In human colonic organoids subjected to oxidative stress, Ech A administration restored the level of LGR5 expression and further elevated the expression of the revival stem cell marker CLU. nih.gov These findings suggest that Ech A supports intestinal homeostasis and protects the epithelium from oxidative damage, promoting regeneration through the regulation of both normal and regeneration-associated stem cells. nih.govnih.gov

In Vivo Animal Model Investigations (Non-Human)

Experimental Models of Cardiovascular and Cerebrovascular Diseases

This compound has demonstrated significant protective effects in various animal models of cardiovascular and cerebrovascular diseases.

In a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, administration of Ech A through the external carotid artery after reperfusion led to a reduction in the infarct volume and improved functional behavioral recovery. researchgate.netnih.govmdpi.comx-mol.net The neuroprotective mechanism is attributed to its antioxidant effect, which helps protect against cell death following cerebral ischemic stroke. nih.gov Studies in rat models of both hemorrhagic and ischemic stroke have shown that Ech A, administered as Histochrome, effectively reduces cerebral edema, thereby alleviating neurological symptoms. mdpi.comnih.gov The edema was observed to decrease more rapidly within 48 hours and almost completely disappeared within seven days in the treated group compared to the control. mdpi.comnih.gov

In the context of cardiovascular diseases, Ech A has shown cardioprotective properties in models of myocardial infarction. In a dog model of myocardial infarction caused by coronary artery ligation, a single intravenous administration of Ech A reduced the size of the necrotic zone by 40% compared to the control group. mdpi.com It also helped restore the strength of contractions and tension at rest in the heart muscle. mdpi.com In a mouse model of myocardial infarction, Ech A treatment prevented chronic heart failure, specifically left ventricle dysfunction, by inhibiting oxidative stress and cardiac remodeling. researchgate.netmdpi.com The compound was found to suppress interstitial fibrosis, myocardial hypertrophy, and lipid peroxidation in the left ventricle after a myocardial infarction. mdpi.com Further studies in animal models of ischemic heart disease have investigated its role in regulating intra-myocardial Ca2+ and electrophysiological alterations during ischemia and reperfusion. mdpi.com

Below is a table summarizing the effects of this compound in cardiovascular and cerebrovascular disease models.

| Disease Model | Animal | Key Findings | Reference |

| Middle Cerebral Artery Occlusion (Ischemic Stroke) | Rat | Reduced infarct volume, improved behavioral recovery, increased cell viability factors. | researchgate.netnih.govmdpi.com |

| Hemorrhagic & Ischemic Stroke | Rat | Reduced cerebral edema, alleviated neurological symptoms. | mdpi.comnih.gov |

| Myocardial Infarction | Dog | Reduced necrotic zone size by 40%, restored contractility. | mdpi.com |

| Myocardial Infarction | Mouse | Prevented chronic heart failure, inhibited oxidative stress and cardiac remodeling. | researchgate.netmdpi.com |

Neurodegenerative Disease Models

Research suggests a potential therapeutic role for this compound in neurodegenerative diseases, primarily attributed to its ability to inhibit acetylcholinesterase (AChE) and mitigate oxidative stress. While direct in vivo studies on specific neurodegenerative disease models like Alzheimer's or Parkinson's disease are not extensively detailed in the provided results, the known neuroprotective effects in cerebrovascular models provide a strong basis for its potential application in these conditions. researchgate.netnih.govmdpi.comnih.gov The reduction of oxidative stress and inflammation are key mechanisms that are also relevant to the pathology of neurodegenerative disorders.

Inflammatory and Immune-Mediated Disease Models (e.g., colitis, atopic dermatitis, uveitis, scleroderma, gastric ulcer)

This compound has been extensively studied in various animal models of inflammatory and immune-mediated diseases, demonstrating significant therapeutic potential.